N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide)

Catalog No.
S13127523
CAS No.
921625-20-9
M.F
C18H20N2O4S2
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sul...

CAS Number

921625-20-9

Product Name

N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide)

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]but-2-ynyl]benzenesulfonamide

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C18H20N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-2H3

InChI Key

ZJIYPGOSSDMWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCNS(=O)(=O)C2=CC=C(C=C2)C

N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) is an organic compound characterized by its unique structure, which includes a butyne moiety and two sulfonamide groups derived from 4-methylbenzene. The compound's molecular formula is C18H20N2O4S2C_{18}H_{20}N_2O_4S_2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a central butyne chain connecting two sulfonamide groups, which are known for their applications in medicinal chemistry due to their biological activity.

The chemical reactivity of N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) can be explored through various reactions typical of sulfonamides and alkynes. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions where the sulfonyl nitrogen can be replaced by various nucleophiles.
  • Alkyne Reactions: The butyne moiety can participate in reactions such as hydrosilylation, hydrogenation, and cycloaddition, making it versatile for further chemical modifications.
  • Formation of Sulfonamides: The synthesis of this compound involves the reaction of 4-methylbenzene-1-sulfonyl chloride with the appropriate alkyne in the presence of a base.

N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) exhibits significant biological activity, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may also show potential in other therapeutic areas such as anti-inflammatory and analgesic activities due to the presence of the sulfonamide group.

The synthesis of N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves several steps:

  • Preparation of Sulfonyl Chloride: 4-Methylbenzene-1-sulfonic acid is converted to its corresponding sulfonyl chloride using thionyl chloride.
  • Alkyne Formation: Butyne is prepared or obtained commercially.
  • Coupling Reaction: The sulfonyl chloride reacts with butyne in the presence of a base (such as triethylamine) to form the desired bis(sulfonamide).

This multi-step synthesis allows for the introduction of functional groups that can be further modified for specific applications.

N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) has several potential applications:

  • Pharmaceuticals: Due to its antibacterial properties, it can be used in developing new antibiotics.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.
  • Research Tools: The compound could be utilized in biochemical assays to study enzyme inhibition related to folic acid metabolism.

Interaction studies involving N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) focus on its binding affinity with various biological targets. These studies help elucidate the mechanism of action and potential side effects associated with its use. In vitro studies may involve testing against different bacterial strains to assess efficacy and resistance patterns.

Several compounds share structural or functional similarities with N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide). Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamideC13H11N3O6SC_{13}H_{11}N_3O_6SContains dinitrophenyl group; used in biochemical assays.
N,N'-DitosylethylenediamineC16H20N2O4S2C_{16}H_{20}N_2O_4S_2Similar sulfonamide structure; used in organic synthesis.
2-Butyne-1,4-diyl bis(C-methyl carbonate)C8H10O6C_{8}H_{10}O_{6}Features a similar alkyne backbone; used in polymer chemistry.

Uniqueness: N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) stands out due to its dual sulfonamide functionality combined with a butyne linker, which may enhance its biological activity compared to other compounds that lack this specific structural arrangement.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

392.08644947 g/mol

Monoisotopic Mass

392.08644947 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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